Fmoc-L-Tyr(tBu)-OSu

Vue d'ensemble

Description

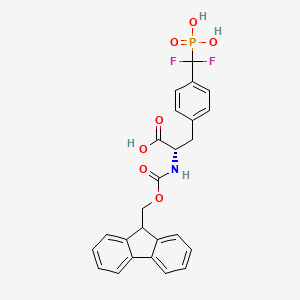

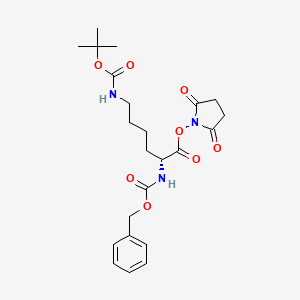

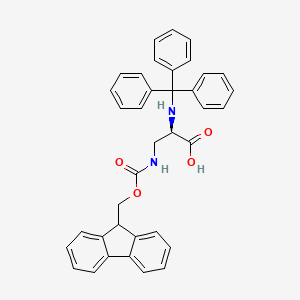

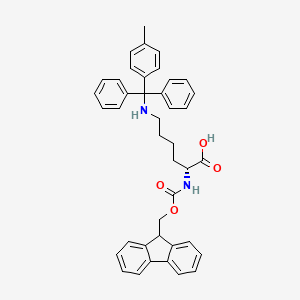

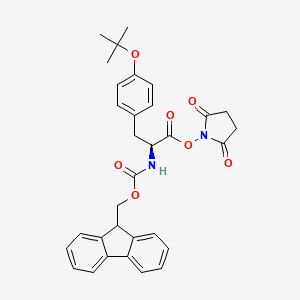

“Fmoc-L-Tyr(tBu)-OSu” is also known as “Fmoc-O-tert-butyl-L-tyrosine”. It is a derivative of L-tyrosine and is commonly used in Fmoc solid phase peptide synthesis . Its molecular structure contains a chiral center, so it can exist in two enantiomers and has optical activity .

Synthesis Analysis

“Fmoc-L-Tyr(tBu)-OSu” is used in peptide synthesis as an amino acid protection monomer . It is commonly used in Fmoc solid phase peptide synthesis protocols, where it is incorporated into growing peptide chains while protecting the amino and side chain hydroxyl groups . It can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water. Additionally, it can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .Molecular Structure Analysis

The molecular formula of “Fmoc-L-Tyr(tBu)-OSu” is C28H29NO5 . It belongs to L-tyrosine compounds and its molecular structure contains a chiral center .Chemical Reactions Analysis

“Fmoc-L-Tyr(tBu)-OSu” is extensively used in the field of peptide synthesis. Researchers utilize this amino acid derivative in solid-phase peptide synthesis (SPPS) protocols, where it is incorporated into growing peptide chains while protecting the amino and side chain hydroxyl groups .Physical And Chemical Properties Analysis

“Fmoc-L-Tyr(tBu)-OSu” has a molecular weight of 459.55 g/mol . It has a melting point of 143 - 155 °C . The compound is white to off-white in color and appears as a powder .Applications De Recherche Scientifique

“Fmoc-L-Tyr(tBu)-OSu”, also known as Fmoc-O-tert-butyl-L-tyrosine, is commonly used in Fmoc solid phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an exce .

- Peptide Synthesis : It can be used to synthesize various peptides. For example, it has been used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water .

- Amino Acid Derivatives Synthesis : It can also be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .

-

Green Chemistry : Fmoc/tBu solid-phase peptide synthesis is gaining considerable attention in the field of green chemistry . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The use of greener solvents in solid-phase peptide synthesis (SPPS) has been proposed in recent years .

-

Drug Development : Peptides are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings .

-

Environmental Impact Reduction : The adoption of green solvents in current synthetic schemes will translate into a smaller impact on the environment and on human health .

-

Human Health Improvement : The use of greener solvents in solid-phase peptide synthesis (SPPS) does not impair the synthetic process and their adoption will lead to a smaller impact on human health .

-

Protein Analysis : Fmoc-L-Tyr(tBu)-OSu can be used in the field of proteomics for protein analysis . Mass spectrometry, a sensitive technique used to detect, identify and quantitate molecules based on their mass-to-charge (m/z) ratio, has been invaluable across a broad range of fields and applications, including proteomics . The development of high-throughput and quantitative MS proteomics workflows within the last two decades has expanded the scope of what we know about protein structure, function, modification and global protein dynamics .

-

Posttranslational Modification (PTM) Study : The majority of proteins undergo some form of posttranslational modification (PTM), further increasing proteomic complexity . During the last 15 years, the broad scope of proteomics is only beginning to be realized due in large part to technological developments in mass spectrometry .

-

Isotopic Tagging Methods : New isotopic tagging methods led to the quantitation of target proteins both in relative and absolute quantities . All these technological advancements have resulted in methods that successfully analyze samples in solid, liquid or gas states .

-

Protein Structure Study : The development of macromolecule ionization methods, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), enabled the study of protein structure by MS . Ionization also allowed scientists to obtain protein mass “fingerprints” that could be matched to proteins and peptides in databases and help identity unknown targets .

-

Chemical Reactions : Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings . In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) .

-

Environmental and Human Health : In many cases, green solvents do not impair the synthetic process and that their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O7/c1-32(2,3)40-21-14-12-20(13-15-21)18-27(30(37)41-34-28(35)16-17-29(34)36)33-31(38)39-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,33,38)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYIKTNTHOGOIE-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679811 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Tyr(tBu)-OSu | |

CAS RN |

155892-27-6 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.